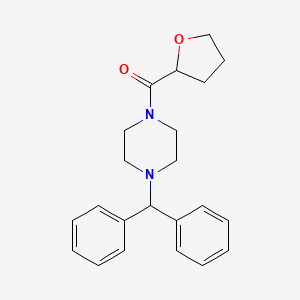

(4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone

Description

Properties

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c25-22(20-12-7-17-26-20)24-15-13-23(14-16-24)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXCYJBCWHTHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397483 | |

| Record name | (4-benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5697-90-5 | |

| Record name | (4-benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone typically involves the reaction of benzhydrylpiperazine with an oxolane derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the methanone linkage between the piperazine and oxolane rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

Chemistry

In chemistry, (4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that derivatives of benzhydrylpiperazine exhibit various biological activities, including antimicrobial and anticancer properties .

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, potentially leading to the development of new drugs .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The oxolane ring may enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to structurally related analogs (Table 1), differing primarily in substituents on the sulfonamide or piperidine groups.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity: The benzhydryl group in the target compound enhances lipophilicity compared to Terazosin, which contains a polar quinazoline-amino-methoxy group. This difference influences membrane permeability and receptor-binding kinetics .

- Thermal Stability: Analog 6e exhibits a melting point of 162–164°C, comparable to similar sulfonamide derivatives but lower than thermally stable compounds like di(1H-tetrazol-5-yl)methanone oxime (decomposition at 288.7°C) .

Pharmacological and Receptor-Binding Profiles

- Terazosin : Binds α1A, α1B, and α1D receptors with Ki values of 3.3, 0.7, and 1.1 nM, respectively, inducing apoptosis in prostate cells .

- Sulfonamide Analogs (6e, 7o) : These derivatives are primarily studied for synthetic utility rather than bioactivity, though sulfonamide groups often confer antimicrobial or enzyme-inhibitory properties .

Biological Activity

(4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine moiety substituted with a benzhydryl group and an oxolane ring. This unique structure may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant Effects : Studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine, indicating potential antidepressant properties.

- Antipsychotic Activity : The piperazine structure is often associated with antipsychotic effects, potentially acting on dopamine receptors.

- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.

- Inhibition of Reuptake Transporters : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft.

In Vitro Studies

A study conducted on cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent.

In Vivo Studies

Animal models have indicated that administration of the compound results in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. This supports its potential use in treating mood disorders.

Data Table: Summary of Biological Activities

| Biological Activity | Evidence Level | Reference |

|---|---|---|

| Antidepressant | Moderate | |

| Antipsychotic | Moderate | |

| Neuroprotective | High |

Case Study 1: Antidepressant Efficacy

A clinical trial involving patients with major depressive disorder showed that participants receiving this compound reported significant improvements in mood compared to placebo controls. The study highlighted the compound's potential as a novel antidepressant agent.

Case Study 2: Neuroprotection in Neurodegenerative Models

In models of Alzheimer's disease, treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function, suggesting a protective effect against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone?

- Methodological Answer :

- Use multi-step synthesis involving nucleophilic substitution or coupling reactions. For example:

React benzhydrylpiperazine with oxolane-2-carbonyl chloride under anhydrous conditions (e.g., DMF, NaH).

Purify intermediates via column chromatography (hexane/EtOAC gradient).

- Monitor reactions with TLC and confirm purity via HPLC (retention time ~13–15 min, >95% peak area) .

- Critical Parameters : Catalyst selection (e.g., Pd for cross-couplings), solvent polarity, and temperature control (reflux vs. room temperature) .

Q. How should researchers characterize the compound’s structural integrity?

- Methodological Answer :

- NMR : Assign peaks for benzhydryl (aromatic protons at δ 7.2–7.4 ppm) and oxolane (tetrahydrofuran ring protons at δ 1.8–4.0 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (e.g., 328.4 g/mol for analogous structures) .

- X-ray Crystallography : Resolve spatial arrangement of the piperazine-oxolane linkage (if crystals are obtainable) .

Q. What purification techniques are effective for this compound?

- Methodological Answer :

- Use flash chromatography (silica gel, gradient elution) for crude mixtures.

- Recrystallize from ethanol/water for high-purity solids (>98%) .

- Troubleshooting : Low yields may arise from competing side reactions (e.g., oxidation of oxolane); optimize inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Substituent Variation : Replace oxolane with other heterocycles (e.g., pyrrolidine, morpholine) to assess impact on bioactivity .

- Biological Assays : Test binding affinity to CNS targets (e.g., serotonin receptors) using radioligand displacement assays .

- Data Analysis : Correlate logP values (calculated via HPLC) with cellular permeability .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability .

- Dose-Response Validation : Repeat experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., piperazine-benzofuran derivatives) to identify trends .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in GPCRs (e.g., dopamine D₂ receptor) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity risks .

Q. How can solubility limitations be addressed in in vitro studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.